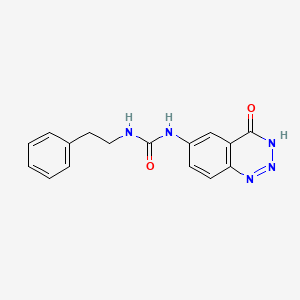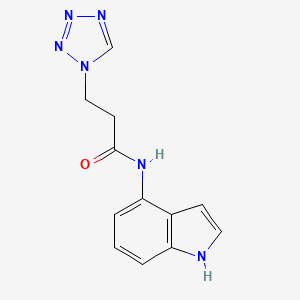![molecular formula C11H12ClN3O3S B1188397 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1188397.png)
1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of sulfonyl triazoles It is characterized by the presence of a sulfonyl group attached to a triazole ring, which is further substituted with a 5-chloro-2-ethoxy-4-methylphenyl group
Vorbereitungsmethoden
The synthesis of 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.
Formation of Triazole Ring: The sulfonyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Wirkmechanismus
The mechanism of action of 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole can be compared with other sulfonyl triazoles, such as:
- 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-phenylpiperazine
- 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C11H12ClN3O3S |
|---|---|
Molekulargewicht |
301.75g/mol |
IUPAC-Name |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C11H12ClN3O3S/c1-3-18-10-4-8(2)9(12)5-11(10)19(16,17)15-7-13-6-14-15/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
FNHDMTPHFMQHEP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-pyrrol-1-ylpropan-1-one](/img/new.no-structure.jpg)


![N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B1188327.png)
![3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B1188331.png)

